molecular formula C11H9BFNO2 B8645955 2-Fluoro-3-(pyridin-4-yl)benzeneboronic acid

2-Fluoro-3-(pyridin-4-yl)benzeneboronic acid

Cat. No. B8645955
M. Wt: 217.01 g/mol
InChI Key: YOZIWBXJOJWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(pyridin-4-yl)benzeneboronic acid is a useful research compound. Its molecular formula is C11H9BFNO2 and its molecular weight is 217.01 g/mol. The purity is usually 95%.
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properties

Product Name

2-Fluoro-3-(pyridin-4-yl)benzeneboronic acid

Molecular Formula

C11H9BFNO2

Molecular Weight

217.01 g/mol

IUPAC Name

(2-fluoro-3-pyridin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H9BFNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7,15-16H

InChI Key

YOZIWBXJOJWXAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=NC=C2)F)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cooled (−78° C.) solution of n-butyllithium (15.2 ml of a 2.5 M solution in hexanes, 38.0 mmol) in tetrahydrofuran (100 ml) was treated with 2,2,6,6-tetramethylpiperidine (6.69 ml, 39.8 mmol) and stirring at −78° C. was continued for 15 min. The reaction was then treated with a cooled (0° C.) solution of 4-(2-fluorophenyl)pyridine (6.26 g, 36.1 mmol) in tetrahydrofuran (20 ml) added dropwise over 10 min. This mixture was stirred at −78° C. for 2 h and then treated with trimethyl borate (8.16 ml, 72.3 mmol) added dropwise over 5 min. The reaction was stirred at −78° C. for 10 min then allowed to warm to ambient temperature. Next, 2 N hydrochloric acid (10 ml) was added and the mixture stirred for 30 min, then evaporated to dryness. The residue was stirred with 2 N hydrochloric acid (100 ml) for 1 h and then taken to pH 14 with 2 N sodium hydroxide (ca. 150 ml). This was washed with diethyl ether and the aqueous layer was cooled to 0° C. and adjusted to pH 8 with 36% hydrochloric acid. After stirring at 0° C. for 1 h the resulting solid was collected by filtration and dried to afford 5.20 g (66%) of 2-fluoro-3-(pyridin-4-yl)benzeneboronic acid as a white solid: MS (ES+) m/z 218 [M+H]+.
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Synthesis routes and methods II

Procedure details

4-(2-Fluorophenyl)pyridine was lithiated and reacted with trimethyl borate as described in Example 11 to afford 2-fluoro-3-(pyridin-4-yl)benzeneboronic acid as a white solid: m/z (ES+) 218 (M++H).
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